

Spectroscopic and Mechanistic Insights into Persicarin: A Technical Guide

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Compound of Interest

Compound Name: *Persicarin*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sulfated flavonoid, **persicarin**. The information presented herein is intended to support research and development efforts in pharmacology, natural product chemistry, and drug discovery. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of **persicarin**, along with experimental protocols for these analytical techniques. Furthermore, a key signaling pathway associated with **persicarin**'s biological activity is illustrated.

Spectroscopic Data of Persicarin

The following sections present the key spectroscopic data for **persicarin**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **persicarin**, recorded in DMSO- d_6 , are summarized below^[1].

Table 1: ^1H NMR Spectroscopic Data of **Persicarin** (600 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.06	d	2.2	H-2'
7.61	d	8.8, 2.2	H-6'
6.92	d	8.8	H-5'
6.43	d	2.2	H-8
6.22	d	2.2	H-6
3.83	s	MeO-3'	

Table 2: ^{13}C NMR Spectroscopic Data of **Persicarin** (150 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
177.1	C-4
166.5	C-7
161.1	C-5
156.2	C-2
155.5	C-9
149.6	C-3'
147.1	C-4'
131.8	C-5'
121.2	C-6'
121.1	C-1'
115.2	C-2'
103.1	C-10
99.7	C-6
93.6	C-8
55.6	MeO

Infrared (IR) Spectroscopy

While a specific full IR spectrum for **persicarin** is not readily available in the literature, the expected characteristic absorption bands can be inferred from the functional groups present in its structure (hydroxyl, carbonyl, aromatic ring, ether, and sulfate).

Table 3: Predicted IR Absorption Bands for **Persicarin**

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3500-3200	O-H (phenolic)	Stretching
3100-3000	C-H (aromatic)	Stretching
1655-1630	C=O (γ-pyrone)	Stretching
1615-1580	C=C (aromatic)	Stretching
1260-1230	S=O (sulfate)	Asymmetric Stretching
1080-1040	C-O (ether)	Stretching
1050-1030	S-O (sulfate)	Symmetric Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of flavonoids typically shows two main absorption bands, referred to as Band I (related to the B-ring cinnamoyl system) and Band II (related to the A-ring benzoyl system). For **persicarin**, UV detection during HPLC analysis has been reported at 280 nm, which corresponds to Band II[1][2]. The presence of a sulfate group at the 3-position may influence the position and intensity of Band I.

Table 4: UV-Vis Absorption Data for **Persicarin**

Band	Wavelength (λ _{max}) nm	Associated Structural Moiety
Band II	~280	A-ring benzoyl system
Band I	300-350 (predicted)	B-ring cinnamoyl system

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of flavonoids like **persicarin**.

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Materials and Equipment:

- **Persicarin** sample (isolated and purified)
- Deuterated solvent (e.g., DMSO- d_6)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 600 MHz)
- Pipettes and vials

Procedure:

- Dissolve approximately 5-10 mg of the purified **persicarin** sample in 0.5-0.7 mL of DMSO- d_6 in a clean vial.
- Transfer the solution to a 5 mm NMR tube.
- Place the NMR tube in the spectrometer's probe.
- Acquire the ^1H NMR spectrum. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16-64 scans.
- Acquire the ^{13}C NMR spectrum. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
- Process the acquired data (Fourier transformation, phase correction, and baseline correction).
- Reference the spectra to the residual solvent peak (DMSO- d_6 : δ 2.50 for ^1H and δ 39.52 for ^{13}C).

IR Spectroscopy

Objective: To identify the functional groups present in **persicarin**.

Materials and Equipment:

- **Persicarin** sample (dry and pure)
- Potassium bromide (KBr, IR grade)
- FTIR spectrometer with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory
- Agate mortar and pestle

Procedure (KBr Pellet Method):

- Grind 1-2 mg of the dry **persicarin** sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder to the KBr pellet press die.
- Apply pressure to form a thin, transparent pellet.
- Place the pellet in the sample holder of the FTIR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .

Procedure (ATR Method):

- Place a small amount of the solid **persicarin** sample directly onto the ATR crystal.
- Apply pressure with the anvil to ensure good contact between the sample and the crystal.
- Record the spectrum.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of **persicarin** in the UV-Vis region.

Materials and Equipment:

- **Persicarin** sample

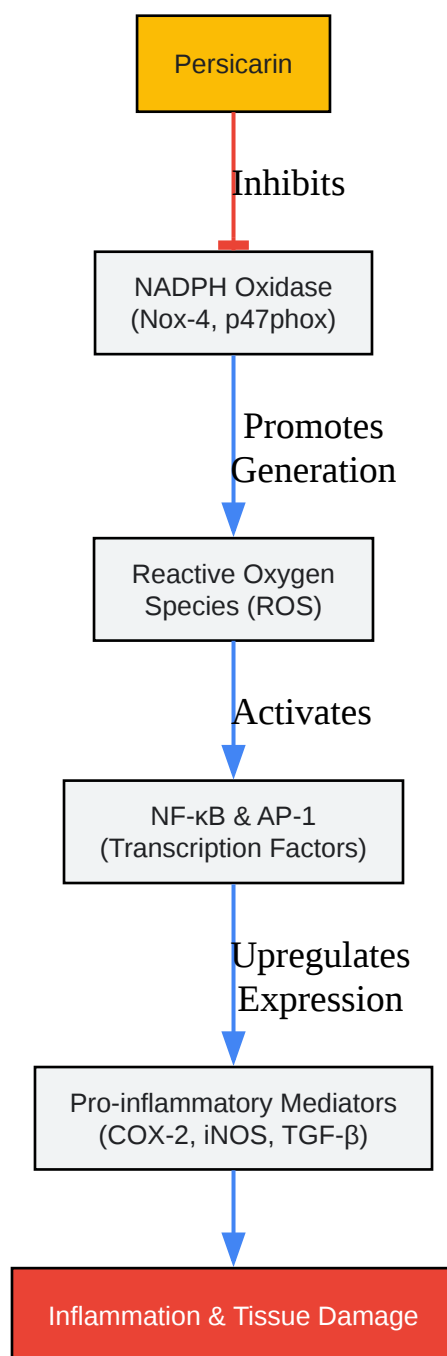
- Spectroscopic grade solvent (e.g., methanol or ethanol)
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- Prepare a stock solution of **persicarin** in the chosen solvent at a known concentration (e.g., 1 mg/mL).
- Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.2 and 0.8.
- Fill a quartz cuvette with the solvent to be used as a blank.
- Record the baseline with the blank cuvette.
- Fill a quartz cuvette with the **persicarin** solution.
- Scan the UV-Vis spectrum over a range of approximately 200-500 nm.
- Identify the wavelengths of maximum absorbance (λ_{max}).

Signaling Pathway of Persicarin in Oxidative Stress and Inflammation

Persicarin has been shown to exhibit protective effects against diabetes-induced oxidative stress and inflammation in hepatic tissues[1][3]. The proposed mechanism involves the inhibition of NADPH oxidase, leading to a reduction in reactive oxygen species (ROS) and subsequent downregulation of inflammatory pathways.



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Caption: **Persicarin**'s mechanism in attenuating oxidative stress and inflammation.

This pathway illustrates that **persicarin** inhibits NADPH oxidase, which in turn reduces the production of ROS.^{[1][3]} Lower levels of ROS lead to the decreased activation of the transcription factors NF-κB and AP-1.^[1] Consequently, the expression of pro-inflammatory

mediators such as COX-2, iNOS, and TGF- β is downregulated, ultimately mitigating inflammation and cellular damage.[1][3]

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References

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